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Compound of Interest

Compound Name: 3-Pyridinecarboxaldehyde

Cat. No.: B140518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 3-
Pyridinecarboxaldehyde (3-PCA), a versatile building block in organic synthesis and drug

development.[1][2] The document summarizes key findings from theoretical and computational

studies, presenting quantitative data, experimental methodologies, and a logical workflow for

such research. 3-PCA's conformational landscape and electronic properties are crucial for

understanding its reactivity and potential applications in pharmaceuticals and materials

science.[1][3]

Core Molecular Structure and Conformational
Analysis
3-Pyridinecarboxaldehyde exists as two primary planar conformers: s-cis and s-trans.[1][2]

These rotamers are distinguished by the orientation of the aldehyde group relative to the

pyridine ring. Theoretical calculations, predominantly employing Density Functional Theory

(DFT) and Hartree-Fock (HF) methods, have been instrumental in elucidating the structural and

energetic properties of these conformers.[3][4]

Computational studies have shown that the energy difference between the s-cis and s-trans

conformers is small, indicating that both are likely present under experimental conditions.[1]
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High-resolution spectroscopic techniques have confirmed the existence of both conformers in

the gas phase.[1][5]

Table 1: Optimized Geometrical Parameters for 3-
Pyridinecarboxaldehyde (s-trans conformer)
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Parameter B3LYP/cc-pVTZ (S0 State)[1]

Bond Lengths (Å)

N1-C2 1.336

C2-C3 1.397

C3-C4 1.394

C4-C5 1.394

C5-C6 1.397

C6-N1 1.336

C3-C7 1.488

C7-O8 1.214

C7-H9 1.111

**Bond Angles (°) **

C6-N1-C2 117.2

N1-C2-C3 123.9

C2-C3-C4 118.3

C3-C4-C5 118.5

C4-C5-C6 118.3

C5-C6-N1 123.9

C2-C3-C7 121.2

C4-C3-C7 120.5

O8-C7-C3 123.8

O8-C7-H9 120.1

C3-C7-H9 116.1

Note: Atom numbering corresponds to standard chemical diagrams.
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Table 2: Calculated and Experimental Vibrational
Frequencies for Key Modes (cm-1)

Vibrational Mode Assignment
DFT (B3LYP/6-
31G*) Scaled[3]

Experimental (FT-
IR/Raman)[3]

ν(C=O) C=O stretching 1735 -

ν(C-H)aldehyde
Aldehyde C-H

stretching
2794 -

ν(Py)
Pyridine ring

stretching

1584, 1564, 1461,

1419, 1379
-

δ(C-H)in-plane
Pyridine C-H in-plane

bending

1262, 1185, 1104,

1026
-

δ(C-H)out-of-plane
Pyridine C-H out-of-

plane bending
997, 967, 928, 814 -

Ring Breathing Ring breathing 1000 -

Note: A scaling factor of 0.9613 was used for the DFT calculated wavenumbers.[3]

Electronic Properties and Reactivity
The electronic characteristics of 3-Pyridinecarboxaldehyde, such as its frontier molecular

orbitals (HOMO and LUMO) and ionization energy, are critical for predicting its reactivity.

Natural Bond Orbital (NBO) analysis has been employed to understand the electronic structure

and the effects of the formyl substituent.[1] The adiabatic ionization energies for the s-cis and

s-trans conformers have been experimentally determined to be 76123 ± 4 cm–1 and 76173 ± 4

cm–1, respectively.[1][5] Furthermore, the calculated first hyperpolarizability of 3-
Pyridinecarboxaldehyde is 2.13 x 10-30 esu, suggesting its potential in non-linear optics.[3]

Experimental and Computational Protocols
A combination of experimental and theoretical methods is essential for a comprehensive

understanding of 3-Pyridinecarboxaldehyde's molecular structure.
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Experimental Methodologies
Sample Preparation: Commercially available 3-Pyridinecarboxaldehyde (typically ≥98%

purity) is often used without further purification. For gas-phase studies, the sample is heated

to generate sufficient vapor pressure for stable molecular beam generation.[1]

Spectroscopic Analysis:

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman)

Spectroscopy: These techniques are used to obtain the vibrational spectra of the molecule

in the solid, liquid, or solution phase. Spectra are typically recorded in the 4000–400 cm-1

range.

UV-Visible Spectroscopy: This method provides information about the electronic

transitions within the molecule, with spectra generally recorded in the 200–400 nm range.

High-Resolution IR-Resonant Vacuum Ultraviolet Mass-Analyzed Threshold Ionization

(VUV-MATI) Spectroscopy: This advanced technique is employed for gas-phase studies to

distinguish between different conformers. It involves supersonic jet cooling to minimize

thermal broadening, followed by conformer-specific IR excitation and high-resolution

threshold photoionization.[1][5]

Computational Methodologies
Software: The Gaussian suite of programs is a commonly used software package for these

quantum chemical calculations.[3]

Geometry Optimization: The molecular geometry is fully optimized to find the minimum

energy structure. The Berny optimization algorithm using redundant internal coordinates is a

frequently employed method.[3] The absence of imaginary frequencies in the vibrational

analysis confirms that the optimized structure corresponds to a true minimum on the

potential energy surface.[3]

Level of Theory and Basis Set:

Density Functional Theory (DFT): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid

functional is widely used for its balance of accuracy and computational cost.[3][4][6]
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Hartree-Fock (HF) Method: This ab initio method is also utilized for structural and

vibrational calculations.[3][4]

Basis Sets: The Pople-style basis sets, such as 6-31G* and 6-311++G(d,p), are commonly

employed to describe the atomic orbitals.[3][4][6] The cc-pVTZ (correlation-consistent

polarized valence triple-zeta) basis set is also used for higher accuracy calculations.[1]

Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated from the

analytic second derivatives of the energy with respect to the nuclear coordinates.[3] The

calculated frequencies are often scaled by empirical factors (e.g., 0.9613 for B3LYP and

0.8929 for HF) to better match experimental values, accounting for anharmonicity and other

systematic errors.[3]

Further Analysis:

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the electronic

structure, including charge distribution and orbital interactions.[1]

Time-Dependent DFT (TD-DFT): This method is used to calculate electronic excitation

energies and oscillator strengths, which can be compared with experimental UV-Vis

spectra.

Logical Workflow for Theoretical Studies
The following diagram illustrates a typical workflow for the theoretical investigation of a

molecular structure like 3-Pyridinecarboxaldehyde.
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Workflow for theoretical molecular structure studies.
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This comprehensive approach, integrating both theoretical calculations and experimental

validation, is crucial for accurately characterizing the molecular structure and properties of 3-
Pyridinecarboxaldehyde and other molecules of interest in drug discovery and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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